molecular formula C12H17NO2 B7558412 N-(4-methylcyclohexyl)furan-2-carboxamide

N-(4-methylcyclohexyl)furan-2-carboxamide

Cat. No.: B7558412
M. Wt: 207.27 g/mol
InChI Key: FOHJUZOZEAMFJO-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group attached to a 4-methylcyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 4-methylcyclohexylamine. The reaction is carried out under mild conditions, often using coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(4-methylcyclohexyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to interact with various biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The carboxamide group may also play a role in binding to target proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-methylcyclohexyl)furan-2-carboxamide is unique due to its specific structural features, including the 4-methylcyclohexyl moiety, which may confer distinct biological activities compared to other furan derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

N-(4-methylcyclohexyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)13-12(14)11-3-2-8-15-11/h2-3,8-10H,4-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHJUZOZEAMFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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